H1 Receptor Binding Affinity (Ki = 1.3 nM) and Selectivity Ratios vs Olopatadine, Azelastine, Epinastine, and Emedastine
In a standardized receptor binding panel using human H1, H2, and H3 receptors, ketotifen demonstrated an H1 Ki of 1.3 nM, equaling emedastine (Ki = 1.3 nM) as the highest-affinity H1 antagonist tested and exceeding olopatadine (Ki = 32 nM) by approximately 25-fold, azelastine (Ki = 6.8 nM) by approximately 5-fold, and epinastine (IC50 = 9.8 nM) . Ketotifen exhibited H1-over-H2 selectivity of approximately 888-fold (H2 Ki = 1,155 nM) and H1-over-H3 selectivity of approximately 1,751-fold (H3 Ki = 2,277 nM). By comparison, emedastine showed far greater selectivity ratios (H2/H1 ≈ 37,744; H3/H1 ≈ 9,562), while olopatadine displayed H2 Ki = 100,000 nM and H3 Ki = 79,400 nM, yielding a distinct selectivity signature . An independent vendor source corroborates ketotifen selectivity ratios of approximately 759-fold (H2/H1) and 1,923-fold (H3/H1) using Kis of 987 and 2,500 nM, respectively . This intermediate selectivity profile—high H1 affinity with moderate H2/H3 windows—differentiates ketotifen from both ultra-selective agents (emedastine) and lower-affinity dual-action comparators (olopatadine).
| Evidence Dimension | H1, H2, H3 receptor binding affinity (Ki, nM) and selectivity ratios |
|---|---|
| Target Compound Data | H1 Ki = 1.3 nM; H2 Ki = 1,155 nM; H3 Ki = 2,277 nM; H2/H1 ≈ 888; H3/H1 ≈ 1,751 |
| Comparator Or Baseline | Emedastine: H1 Ki = 1.3 nM, H2/H1 ≈ 37,744, H3/H1 ≈ 9,562; Olopatadine: H1 Ki = 32 nM, H2 Ki = 100,000 nM, H3 Ki = 79,400 nM; Azelastine: H1 Ki = 6.8 nM; Epinastine: H1 IC50 = 9.8 nM; Diphenhydramine: H1 Ki = 12.5 nM |
| Quantified Difference | Ketotifen H1 affinity ~25-fold higher than olopatadine (1.3 vs 32 nM); ~5-fold higher than azelastine (1.3 vs 6.8 nM); selectivity window substantially narrower than emedastine (~888-fold vs ~37,744-fold H2/H1) |
| Conditions | Radioligand binding assay; human recombinant H1, H2, H3 receptors; Ki calculated via Cheng-Prusoff equation |
Why This Matters
Procurement decisions for receptor profiling or mechanistic studies require knowledge of absolute H1 affinity and selectivity windows—ketotifen's high H1 affinity paired with moderate selectivity offers a distinct pharmacological signature versus both ultra-selective and lower-affinity alternatives.
- [1] Sharif NA, Xu SX, Yanni JM. Table 3: H1 Antagonist Receptor Binding Affinities (Ki, nM). Ketotifen H1 Ki = 1.3 nM; H2 Ki = 1,155 nM; H3 Ki = 2,277 nM; Emedastine H1 Ki = 1.3 nM; Olopatadine H1 Ki = 32 nM; Azelastine H1 Ki = 6.8 nM; Epinastine H1 IC50 = 9.8 nM; Diphenhydramine H1 Ki = 12.5 nM. PMC3650982. View Source
- [2] Bertin Bioreagent / Cayman Chemical. Ketotifen (fumarate) Product Datasheet: H1 Ki = 1.3 nM; selective for H1 over H2 (Ki = 987 nM) and H3 (Ki = 2,500 nM). CAT N°: 20303. View Source
